molecular formula C18H12BrNO3 B2512869 N-[6-(4-bromophenyl)-2-oxopyran-3-yl]benzamide CAS No. 478043-21-9

N-[6-(4-bromophenyl)-2-oxopyran-3-yl]benzamide

Cat. No.: B2512869
CAS No.: 478043-21-9
M. Wt: 370.202
InChI Key: KKTGRCBIRWEANJ-UHFFFAOYSA-N
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Description

N-[6-(4-bromophenyl)-2-oxopyran-3-yl]benzamide is a compound that belongs to the class of benzamides Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science

Mechanism of Action

Target of Action

Benzamide analogues have been reported to act as allosteric activators of human glucokinase .

Biochemical Pathways

It is known that glucokinase plays a significant role in the regulation of carbohydrate metabolism . Therefore, it can be inferred that N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]benzamide, through its potential activation of glucokinase, may influence carbohydrate metabolism pathways.

Result of Action

The activation of glucokinase by benzamide analogues has been associated with significant hypoglycemic effects . This suggests that N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]benzamide may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(4-bromophenyl)-2-oxopyran-3-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Industrial Production Methods

Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. the method using diatomite earth@IL/ZrCl4 under ultrasonic irradiation is gaining traction due to its green chemistry approach and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[6-(4-bromophenyl)-2-oxopyran-3-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine site.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)benzamide: Similar structure but lacks the oxopyran ring.

    N-(4-chlorophenyl)benzamide: Similar structure with a chlorine atom instead of bromine.

    N-(4-methylphenyl)benzamide: Similar structure with a methyl group instead of bromine.

Uniqueness

N-[6-(4-bromophenyl)-2-oxopyran-3-yl]benzamide is unique due to the presence of both the bromophenyl and oxopyran moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[6-(4-bromophenyl)-2-oxopyran-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrNO3/c19-14-8-6-12(7-9-14)16-11-10-15(18(22)23-16)20-17(21)13-4-2-1-3-5-13/h1-11H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTGRCBIRWEANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(OC2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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